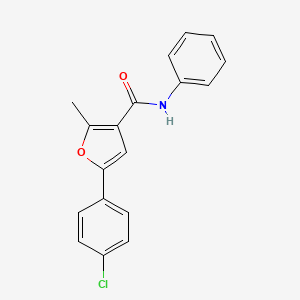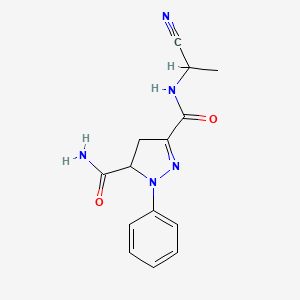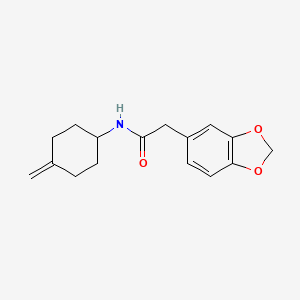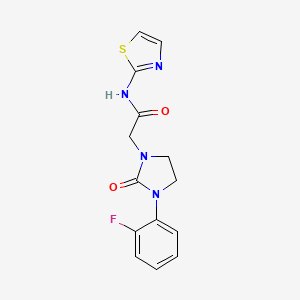
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Wirkmechanismus
Target of Action
The primary target of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is heparanase . Heparanase is an enzyme that plays a crucial role in tissue remodeling, inflammation, and cancer metastasis .
Mode of Action
The compound interacts with heparanase, inhibiting its activity . This interaction results in a decrease in the enzyme’s ability to degrade heparan sulfate, a key component of the extracellular matrix . This can lead to changes in cell behavior, including reduced cell migration and invasion .
Biochemical Pathways
By inhibiting heparanase, the compound affects several biochemical pathways. Heparanase is involved in the degradation of the extracellular matrix, which is crucial for cell migration and tissue remodeling . Therefore, inhibiting heparanase can impact these processes. Additionally, heparanase has been implicated in angiogenesis, the process by which new blood vessels form . Thus, the compound may also have anti-angiogenic properties .
Result of Action
The inhibition of heparanase by this compound can lead to a variety of molecular and cellular effects. These include changes in cell behavior, such as reduced cell migration and invasion, and potential anti-angiogenic effects .
Biochemische Analyse
Biochemical Properties
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as heparanase, which is involved in the degradation of heparan sulfate in the extracellular matrix . The inhibition of heparanase by this compound can lead to reduced tumor metastasis and angiogenesis, making it a potential candidate for anti-cancer therapies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of heparanase by this compound can lead to alterations in cell signaling pathways that are crucial for cell proliferation and migration . Additionally, this compound can affect gene expression by regulating the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of heparanase, thereby inhibiting its enzymatic activity . The inhibition of heparanase leads to a decrease in the degradation of heparan sulfate, which in turn affects various cellular processes such as cell adhesion, migration, and invasion . Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that the inhibition of heparanase by this compound can lead to sustained anti-tumor effects and reduced angiogenesis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit heparanase activity without causing significant toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of a thiazole ring in the structure of this compound may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxoimidazolidinyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization to yield the oxoimidazolidinyl ring.
Thiazole ring formation: The thiazole ring is synthesized separately through the reaction of a thioamide with α-haloketone under basic conditions.
Coupling reaction: The final step involves coupling the oxoimidazolidinyl intermediate with the thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- 2-(3-(2-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-10-3-1-2-4-11(10)19-7-6-18(14(19)21)9-12(20)17-13-16-5-8-22-13/h1-5,8H,6-7,9H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBMSBTCPHNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3017968.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3017973.png)
![1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B3017975.png)
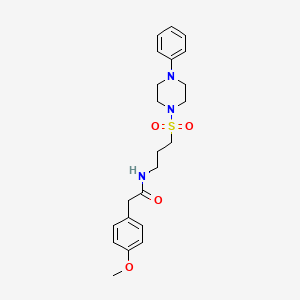
![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)

![3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B3017981.png)
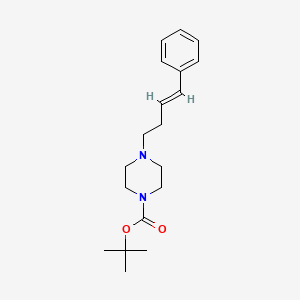
![N-(3-METHOXYPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B3017986.png)
